molecular formula C16H15N5O2 B11809716 Ethyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate

Ethyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B11809716
M. Wt: 309.32 g/mol
InChI Key: CIIPBOHKCNOMSR-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate is a complex organic compound that features a triazole ring substituted with pyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate typically involves the condensation of 3,5-di(pyridin-4-yl)-1H-1,2,4-triazole with ethyl bromoacetate under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under strong oxidative conditions.

    Reduction: The pyridine rings can be reduced to piperidine derivatives under hydrogenation conditions.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.

Major Products

    Oxidation: Oxidized triazole derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate depends on its application:

    Biological Systems: It may interact with enzymes or receptors, inhibiting or modulating their activity.

    Coordination Chemistry: Acts as a ligand, coordinating with metal ions to form stable complexes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of both pyridine and triazole rings provides multiple coordination sites, making it a versatile ligand in coordination chemistry .

Biological Activity

Ethyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate (CAS Number: 1171933-16-6) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C16H15N5O2C_{16}H_{15}N_{5}O_{2}, with a molecular weight of approximately 309.32 g/mol. The compound features a triazole ring which is known for its pharmacological significance.

Synthesis

Various synthetic routes have been explored to produce triazole derivatives. The synthesis of this compound typically involves the reaction of pyridine derivatives with triazole precursors under specific conditions to yield the desired ester .

Biological Activity

Antimicrobial Activity
Triazole compounds have been widely studied for their antimicrobial properties. This compound has demonstrated significant activity against various bacterial strains. In vitro studies have shown that this compound exhibits potent antibacterial effects against both Gram-positive and Gram-negative bacteria .

Antifungal Activity
Similar to other triazoles, this compound has shown promising antifungal activity. Research indicates that it can inhibit the growth of several pathogenic fungi by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes .

Anticancer Properties
The compound's efficacy in cancer treatment has also been investigated. A study highlighted its potential to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . The structure–activity relationship (SAR) analysis suggests that the presence of pyridine rings enhances its anticancer activity by facilitating interactions with cellular targets.

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cellular metabolism and proliferation.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest in the G0/G1 phase in certain cancer cell lines.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cell death has been documented as a mechanism for its anticancer effects .

Case Studies

Several studies have documented the biological activities of this compound:

StudyFindings
Study 1 Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values in low µg/mL range .
Study 2 Investigated antifungal properties showing effectiveness against Candida albicans with comparable efficacy to standard antifungal agents .
Study 3 Reported anticancer effects on breast cancer cell lines with IC50 values indicating potent cytotoxicity .

Properties

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

ethyl 2-(3,5-dipyridin-4-yl-1,2,4-triazol-1-yl)acetate

InChI

InChI=1S/C16H15N5O2/c1-2-23-14(22)11-21-16(13-5-9-18-10-6-13)19-15(20-21)12-3-7-17-8-4-12/h3-10H,2,11H2,1H3

InChI Key

CIIPBOHKCNOMSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=NC(=N1)C2=CC=NC=C2)C3=CC=NC=C3

Origin of Product

United States

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